
5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(4-Methoxy-phenyl)-4-methyl-2H-pyrazol-3-ylamine” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The molecule also contains a methoxy group (-OCH3) and an amine group (-NH2), both attached to phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, methoxy group, and amine group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions at the carbon or nitrogen atoms, the methoxy group might participate in ether cleavage or substitution reactions, and the amine group could engage in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and methoxy groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Inhibition of Linoleate Oxygenase Activity
The compound has been found to be a part of a common pharmacophore for substrate selective inhibition of linoleate oxygenase activity of ALOX15 . This enzyme plays a variable role in different cancer and inflammation models, making it a target for pharmacological research .
Drug Discovery and Synthesis
The compound is used in various scientific research applications, including drug discovery and synthesis. It has the ability to interact with biological molecules, such as proteins and enzymes, and modulate their activity.
Chemical Synthesis and Transformation
The compound has been used in the synthesis of trifluoromethyl-substituted aminopyrroles. This highlights its role as a building block in chemical synthesis.
Crystal and Molecular Structure Analysis
The compound has been used in research examining the crystal and molecular structure of related compounds. This shows its utility in structural analysis.
Photophysicochemical Properties
The compound has been used in studies focusing on the photophysicochemical properties of zinc (II) phthalocyanine derivatives. These are important for applications in photocatalytic processes.
Catalytic Activities in Chemical Reactions
The compound has been used in research exploring the catalytic activities of N-heterocyclic carbene-PdCl complexes. This demonstrates the compound’s role in facilitating chemical reactions.
Biological and Pharmaceutical Research
The compound has been used in research into the inhibition of acetylcholinesterase and butyrylcholinesterase. This could be significant for Alzheimer’s disease treatment.
Generation of Pyrrole-Substituted Triazole NHC
The compound has been used in the synthesis of pyrrole- and 1,2,4-triazole-containing ensembles. These could be useful for developing new medicinal compounds.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-4-methyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-10(13-14-11(7)12)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBSZPCRBPBGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2754150.png)
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide;hydrochloride](/img/structure/B2754151.png)
![Tert-butyl N-[[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl]carbamate](/img/structure/B2754152.png)
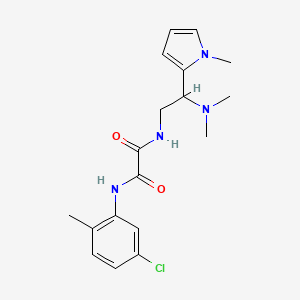

![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)
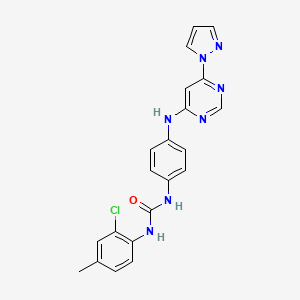

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)
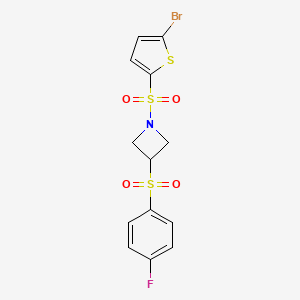
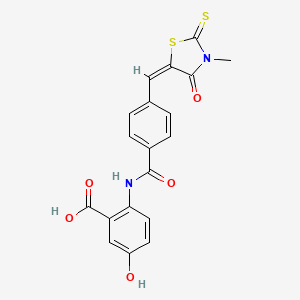
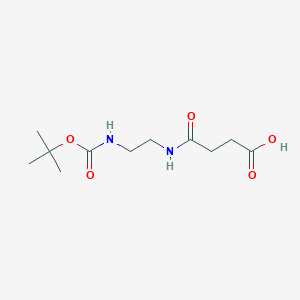

![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)